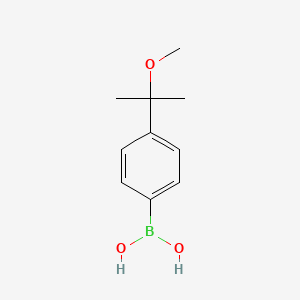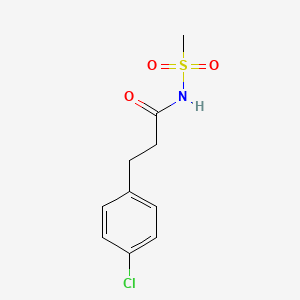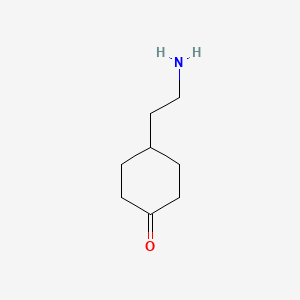
4-(2-Aminoethyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)cyclohexan-1-one is an organic compound that features a cyclohexane ring substituted with an aminoethyl group and a ketone functional group. This compound is of interest due to its unique structure, which combines both amine and ketone functionalities, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reduction of nitriles, amides, or nitro compounds to form the corresponding amines . For instance, the reduction of a nitrile precursor using lithium aluminum hydride (LiAlH4) can yield the desired amine. Another method involves the alkylation of cyclohexanone with an aminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation processes. For example, the reduction of a cyano-substituted cyclohexanol in the presence of a cobalt-nickel oxide catalyst under hydrogen gas at elevated temperatures and pressures can produce the desired compound .
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines or amides.
科学的研究の応用
4-(2-Aminoethyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions due to its amine and ketone functionalities.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 4-(2-Aminoethyl)cyclohexan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and other biochemical pathways .
類似化合物との比較
Similar Compounds
Cyclohexanone: Lacks the aminoethyl group, making it less versatile in certain reactions.
2-Aminoethylcyclohexane: Lacks the ketone functionality, limiting its reactivity in nucleophilic addition reactions.
Uniqueness
4-(2-Aminoethyl)cyclohexan-1-one is unique due to the presence of both an amino group and a ketone group, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis .
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
4-(2-aminoethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H15NO/c9-6-5-7-1-3-8(10)4-2-7/h7H,1-6,9H2 |
InChIキー |
GUQYPUMCJRKXOH-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)CCC1CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate](/img/structure/B13470740.png)
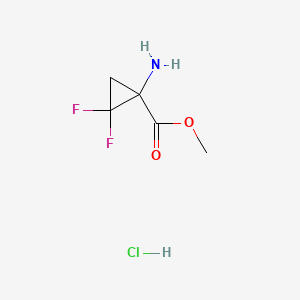
![[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B13470751.png)

![Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride](/img/structure/B13470771.png)
![3-[4-(Fluorosulfonyl)phenyl]prop-2-enoic acid](/img/structure/B13470779.png)
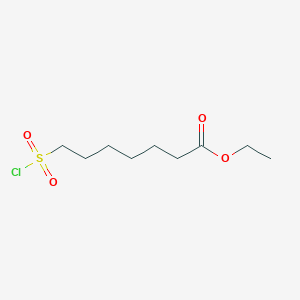
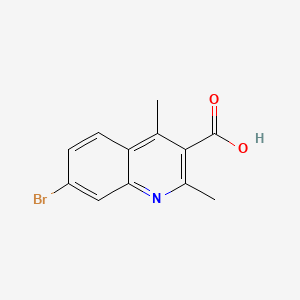
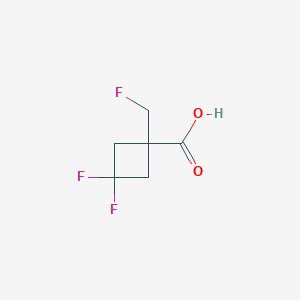
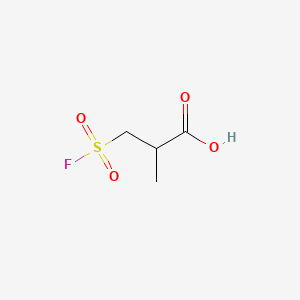

![2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile](/img/structure/B13470808.png)
